
Application Notes: Extraction and Purification of
Human T138 (TMEM138)

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: T138

CAS No.: 920882-18-4
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Get Quote

Introduction

Transmembrane Protein 138 (TMEM138 or T138) is a small, multi-pass transmembrane protein

crucial for the proper function and structure of primary cilia.[1][2] With a molecular weight of

approximately 18.4 kDa, TMEM138 features four predicted transmembrane domains.[1][3] It is

primarily localized to the connecting cilium in photoreceptors and the transition zone of primary

cilia in other cell types.[1][4][5][6] Functionally, TMEM138 is implicated in ciliogenesis and the

transport of ciliary proteins; for instance, it plays a key role in trafficking rhodopsin in

photoreceptor cells.[4][7][8] Mutations in the TMEM138 gene are linked to Joubert syndrome, a

severe autosomal recessive neurodevelopmental disorder classified as a ciliopathy.[8][9][10]

The study of TMEM138 is critical for understanding ciliary biology and the pathogenesis of

related diseases. However, like most multi-pass transmembrane proteins, its extraction and

purification present significant challenges due to its hydrophobic nature and dependence on a

lipid bilayer for structural integrity.[11][12] This protocol provides a comprehensive workflow for

the expression, extraction, and purification of tagged human TMEM138 from a mammalian

expression system, a strategy that has been successfully utilized for studying its interactions.[7]

The methodology is designed for researchers in cell biology, biochemistry, and drug
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development aiming to produce high-purity, functionally active TMEM138 for downstream

applications such as structural biology, interaction studies, and functional assays.

Quantitative Data Summary
The following tables provide key information regarding the TMEM138 protein, a list of

suggested detergents for solubilization screening, and a representative purification summary.

Table 1: Properties of Human TMEM138 Protein

Property Value Reference

Gene ID 51524 [8]

UniProt ID Q9NPI0 [2][13]

Number of Amino Acids 162 [1]

Molecular Weight (Predicted) 18.4 kDa [1][3]

Topology 4-pass transmembrane protein [3][5]

Subcellular Localization
Connecting Cilium / Ciliary

Transition Zone
[1][4][14]

| Known Interaction Partners | Rhodopsin, Ahi1, Tmem231, Tmem216 |[4][7][9] |

Table 2: Representative Detergent Screening Panel for Solubilization Successful solubilization

requires screening various detergents. The optimal choice is protein-specific.
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Detergent Type CMC* (mM) Notes

n-Dodecyl-β-D-
maltoside (DDM)

Non-ionic 0.15

Widely used,
gentle, and
effective for many
membrane
proteins.[15][16]

Lauryl Maltose

Neopentyl Glycol (L-

MNG)

Non-ionic 0.01

Often superior for

stabilizing fragile

membrane proteins

for structural studies.

Triton X-100 Non-ionic 0.24

Common, effective,

but can interfere with

some downstream

assays (e.g., UV

spec).[17][18]

CHAPS Zwitterionic 4 - 8

A mild, non-denaturing

detergent useful for

preserving protein-

protein interactions.

[17]

Fos-Choline-12 Zwitterionic 1.1

Known to be effective

for NMR studies and

stabilizing small

membrane proteins.

[19]

*Critical Micelle Concentration (CMC) values can vary with buffer conditions (e.g., temperature,

ionic strength).

Table 3: Representative Purification Yield for TMEM138 (from 10g HEK293F cell paste) Yields

are estimates and will vary based on expression levels and optimization.
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Purification
Step

Total Protein
(mg)

TMEM138
Activity/Amou
nt (units/mg)

Purity (%) Yield (%)

Cell Lysate /
Membrane
Pellet

1500 ~5 <1 100

Detergent

Solubilized

Extract

450 ~15 ~3 ~90

Affinity

Chromatography

Eluate

1.5 ~350 >90 ~70

| Size-Exclusion Chromatography | 0.8 | ~420 | >98 | ~45 |

Experimental Workflow and Signaling Context
The following diagrams illustrate the protein purification workflow and the biological context of

TMEM138.
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Caption: Overview of the TMEM138 protein extraction and purification workflow.
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Caption: Cellular localization and interaction partners of TMEM138 at the ciliary transition zone.

Detailed Experimental Protocols
Protocol 1: Recombinant Expression of TMEM138 in HEK293F Cells

This protocol describes the transient transfection of suspension-adapted Human Embryonic

Kidney (HEK293F) cells for the expression of C-terminally tagged TMEM138. A dual Strep-tag

II and FLAG-tag (e.g., Twin-Strep-tag) is recommended for efficient purification and detection.

Vector Construction: Clone the human TMEM138 cDNA into a suitable mammalian

expression vector (e.g., pcDNA3.1-based) with a C-terminal Twin-Strep-tag. Ensure the

construct is sequence-verified.
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Cell Culture: Culture HEK293F cells in a suitable serum-free medium (e.g., FreeStyle™ 293

Expression Medium) in an orbital shaker incubator at 37°C with 8% CO₂ and 125 rpm.

Maintain cell density between 0.5 x 10⁶ and 2.0 x 10⁶ cells/mL.

Transfection:

On the day of transfection, ensure cell viability is >95% and dilute cells to a final density of

1.0 x 10⁶ cells/mL.

For a 1 L culture, pre-warm 20 mL of transfection medium (e.g., Opti-MEM™).

In one tube, dilute 1 mg of plasmid DNA into 10 mL of the pre-warmed medium.

In a separate tube, dilute 3 mg of a transfection reagent (e.g., PEI MAX 40K at 1 mg/mL)

into the other 10 mL of pre-warmed medium.

Add the DNA solution to the transfection reagent solution, mix gently, and incubate for 15-

20 minutes at room temperature.

Add the DNA-transfection reagent complex dropwise to the 1 L cell culture.

Expression and Harvest:

Return the culture to the incubator.

Harvest cells 48-72 hours post-transfection by centrifugation at 1,000 x g for 10 minutes at

4°C.

Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

Centrifuge again, discard the supernatant, flash-freeze the cell pellet in liquid nitrogen, and

store at -80°C until purification.

Protocol 2: TMEM138 Extraction and Purification

This protocol covers the isolation of the membrane fraction, solubilization of TMEM138, and a

two-step chromatographic purification. All steps should be performed at 4°C to minimize protein

degradation.
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A. Membrane Preparation

Lysis: Resuspend the frozen cell pellet (e.g., 10 g) in 40 mL of ice-cold Lysis Buffer (50 mM

HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1x Protease Inhibitor Cocktail).

Homogenization: Lyse the cells using a Dounce homogenizer (20-30 strokes with a tight-

fitting pestle) or by passing them through a high-pressure homogenizer (e.g., EmulsiFlex)

twice at 15,000 psi.

Clarification: Centrifuge the lysate at 10,000 x g for 20 minutes to pellet nuclei and cell

debris.

Membrane Pelleting: Transfer the supernatant to ultracentrifuge tubes and centrifuge at

100,000 x g for 1 hour.

Washing: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in

High-Salt Wash Buffer (Lysis Buffer + 500 mM NaCl) to remove peripherally associated

proteins. Repeat the ultracentrifugation at 100,000 x g for 45 minutes.

Final Pellet: Discard the supernatant. The resulting pellet contains the total cell membranes.

B. Detergent Solubilization

Homogenization: Resuspend the membrane pellet in Solubilization Buffer (50 mM HEPES

pH 7.5, 150 mM NaCl, 10% glycerol) to a final protein concentration of ~10 mg/mL.

Detergent Addition: Add the chosen detergent (e.g., DDM) to a final concentration of 1%

(w/v) from a 10% stock solution.

Solubilization: Incubate for 1-2 hours on a gentle rotator.

Clarification: Centrifuge at 100,000 x g for 45 minutes to pellet any unsolubilized material.

The supernatant now contains the solubilized TMEM138-detergent complexes.

C. Affinity Chromatography

Column Preparation: Equilibrate a 5 mL Strep-Tactin® XT column with 10 column volumes

(CV) of Wash Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 0.02% DDM). The

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662433?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


detergent concentration should be kept just above its CMC.[20]

Sample Loading: Apply the clarified supernatant to the column at a flow rate of 1 mL/min.

Washing: Wash the column with 20 CV of Wash Buffer to remove non-specifically bound

proteins.

Elution: Elute the bound TMEM138 with 5 CV of Elution Buffer (Wash Buffer + 50 mM Biotin).

Collect 1 mL fractions.

Analysis: Analyze fractions by SDS-PAGE and Coomassie staining or Western blot to identify

fractions containing pure TMEM138.

D. Size-Exclusion Chromatography (SEC)

Sample Concentration: Pool the purest fractions from the affinity step and concentrate to

~0.5 mL using a centrifugal filter unit (e.g., 10 kDa MWCO).

Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 200 Increase

10/300 GL) with at least 2 CV of SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.02%

DDM).

Chromatography: Inject the concentrated sample onto the column and run the

chromatography at a flow rate of 0.5 mL/min.

Fraction Collection & Analysis: Collect 0.5 mL fractions across the elution profile. Analyze

fractions by SDS-PAGE to identify those containing monomeric, pure TMEM138-detergent

complex.

Storage: Pool the pure fractions, flash-freeze in liquid nitrogen, and store at -80°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b1662433?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662433?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

